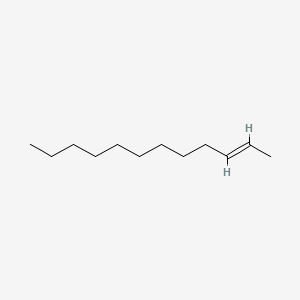
trans-2-dodecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-Dodecene: is an acyclic olefin that is derived from dodecane by introducing a trans double bond between the second and third carbon atoms . This compound is a colorless liquid with a molecular formula of C12H24 and a molecular weight of 168.32 g/mol . It is commonly used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Dimerization Reaction: trans-2-Dodecene can be synthesized through a dimerization reaction using an appropriate catalyst such as dimethyl sulfoxide.
Aldehyde Oxidation: Another method involves the oxidation of dodecenal using potassium permanganate solution.
Industrial Production Methods: Industrial production of this compound typically involves the condensation of acetaldehyde with decanal. This method is preferred due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-2-Dodecene can undergo oxidation reactions to form various products, including trans-2-dodecenal.
Reduction: Reduction reactions can convert this compound into dodecane.
Substitution: Substitution reactions involving this compound can lead to the formation of different substituted alkenes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products:
Oxidation: trans-2-Dodecenal.
Reduction: Dodecane.
Substitution: Substituted alkenes.
Applications De Recherche Scientifique
Chemistry: trans-2-Dodecene is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study the metabolic pathways of olefins and their derivatives .
Medicine: this compound has shown potential in the development of antiviral and antibacterial agents due to its unique chemical structure .
Industry: In the industrial sector, this compound is used in the production of lubricants, surfactants, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of trans-2-dodecene involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in the metabolism of olefins, leading to the formation of various metabolites . These metabolites can then interact with different cellular pathways, exerting their effects on biological systems .
Comparaison Avec Des Composés Similaires
trans-2-Dodecenal: An aldehyde derivative of trans-2-dodecene with similar chemical properties.
cis-2-Dodecene: A geometric isomer of this compound with a cis double bond.
trans-2-Dodecen-1-ol: An alcohol derivative of this compound.
Uniqueness: this compound is unique due to its trans double bond, which imparts distinct chemical and physical properties compared to its cis isomer and other derivatives . This unique structure makes it valuable in various industrial and research applications .
Propriétés
Numéro CAS |
1652-96-6 |
|---|---|
Formule moléculaire |
C10H10N4 |
Poids moléculaire |
0 |
Nom IUPAC |
(E)-dodec-2-ene |
InChI |
InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3,5H,4,6-12H2,1-2H3/b5-3+ |
SMILES |
CCCCCCCCCC=CC |
Synonymes |
2-Dodecene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



